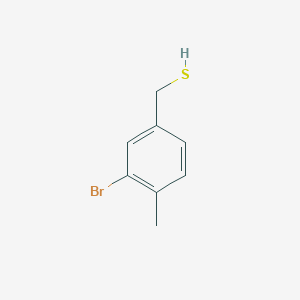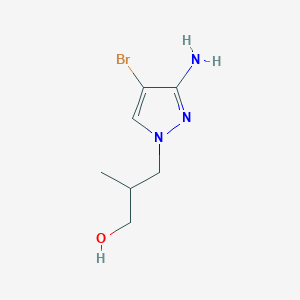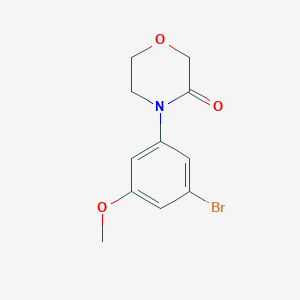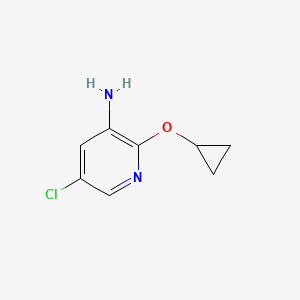
5-Chloro-2-cyclopropoxypyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-cyclopropoxypyridin-3-amine is a heterocyclic organic compound with the molecular formula C8H9ClN2O. It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a cyclopropoxy group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclopropoxypyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropoxypyridine with chlorinating agents to introduce the chlorine atom at the 5-position. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the chlorination process .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactions and the use of automated reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-cyclopropoxypyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
5-Chloro-2-cyclopropoxypyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: Similar in structure but lacks the cyclopropoxy group.
5-Chloro-2-methoxypyridine: Similar but with a methoxy group instead of a cyclopropoxy group.
Uniqueness
5-Chloro-2-cyclopropoxypyridin-3-amine is unique due to the presence of both the chlorine atom and the cyclopropoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C8H9ClN2O |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
5-chloro-2-cyclopropyloxypyridin-3-amine |
InChI |
InChI=1S/C8H9ClN2O/c9-5-3-7(10)8(11-4-5)12-6-1-2-6/h3-4,6H,1-2,10H2 |
Clave InChI |
QXFRUUVCNUAWGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C=C(C=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


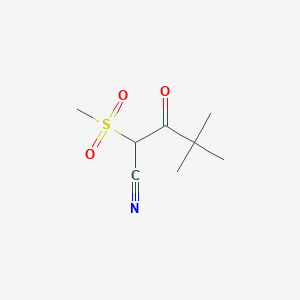

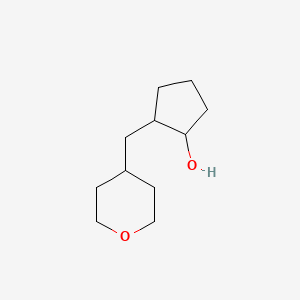
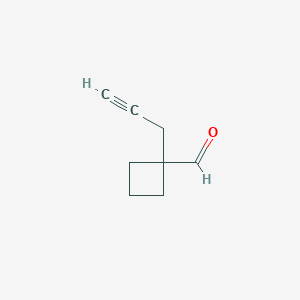
![1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13306902.png)
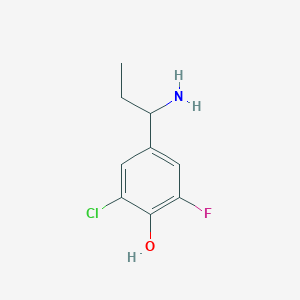
![N-[2-(Cyclohexylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13306910.png)
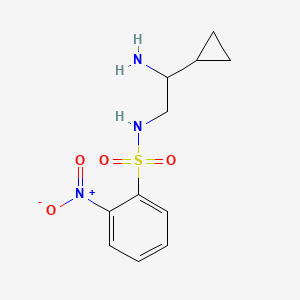
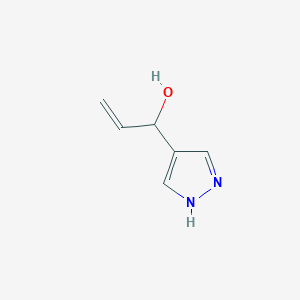
![[1-Methoxy-4-(propan-2-YL)cyclohexyl]methanamine](/img/structure/B13306924.png)
